(4E)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione
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Overview
Description
4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound that features a benzimidazole core linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, large-scale synthesis would require stringent control of reaction conditions to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid and electrolyte replacement.
Uniqueness
4-[(E)-1-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)METHYLIDENE]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core and a pyrazole ring, along with the presence of trifluoromethyl and other functional groups, sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H15F3N4O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(4E)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H15F3N4O3/c1-25-15-7-6-11(9-16(15)26(2)19(25)30)8-14-17(28)24-27(18(14)29)13-5-3-4-12(10-13)20(21,22)23/h3-10H,1-2H3,(H,24,28)/b14-8+ |
InChI Key |
OFRDTWLISOKDAY-RIYZIHGNSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)N(C1=O)C |
Origin of Product |
United States |
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